Tert-butyl 4-bromo-2-fluorobenzylcarbamate
Overview
Description
Tert-butyl 4-bromo-2-fluorobenzylcarbamate is an organic compound with the molecular formula C12H15BrFNO2. It is a derivative of benzylcarbamate, featuring a tert-butyl group, a bromine atom, and a fluorine atom attached to the benzene ring. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 4-bromo-2-fluorobenzylcarbamate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-2-fluorobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the benzylamine derivative, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-2-fluorobenzylcarbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Suzuki-Miyaura coupling: The compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Suzuki-Miyaura coupling: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., potassium carbonate) in solvents like toluene or ethanol.
Major Products Formed
Nucleophilic substitution: Products include azides or thioethers, depending on the nucleophile used.
Suzuki-Miyaura coupling: The major products are biaryl compounds with diverse functional groups, depending on the boronic acid employed.
Scientific Research Applications
Tert-butyl 4-bromo-2-fluorobenzylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-2-fluorobenzylcarbamate depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, forming covalent or non-covalent bonds that inhibit its activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-bromo-2-fluorobenzoate: Similar structure but lacks the carbamate group, used as an intermediate in different synthetic pathways.
Tert-butyl 4-bromo-2-fluorophenylcarbamate: Similar structure but with a phenyl group instead of a benzyl group, used in different chemical reactions.
Uniqueness
Tert-butyl 4-bromo-2-fluorobenzylcarbamate is unique due to the combination of its tert-butyl, bromine, and fluorine substituents, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in medicinal chemistry research .
Properties
IUPAC Name |
tert-butyl N-[(4-bromo-2-fluorophenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)6-10(8)14/h4-6H,7H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYUGOHKMHFOMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700586 | |
Record name | tert-Butyl [(4-bromo-2-fluorophenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864262-97-5 | |
Record name | tert-Butyl [(4-bromo-2-fluorophenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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